Gly-pro-hydroxy-pro acetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

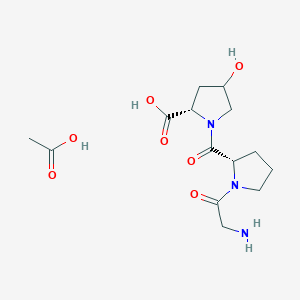

Gly-pro-hydroxy-pro acetate salt is a compound with the molecular formula C14H23N3O7 and a molecular weight of 345.35 g/mol It is a derivative of the tripeptide Gly-Pro-Hyp, which is commonly found in collagen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gly-pro-hydroxy-pro acetate salt typically involves the coupling of glycine, proline, and hydroxyproline residues. The reaction is carried out under controlled conditions to ensure the correct formation of peptide bonds. The process often involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired purity and yield of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Gly-pro-hydroxy-pro acetate salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dehydroxylated or deacetylated products .

Wissenschaftliche Forschungsanwendungen

Gly-pro-hydroxy-pro acetate salt has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: This compound is used in studies related to collagen structure and function.

Medicine: this compound is investigated for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and tissue regeneration.

Industry: It is used in the production of collagen-based products, such as cosmetics, dietary supplements, and biomedical materials.

Wirkmechanismus

The mechanism of action of Gly-pro-hydroxy-pro acetate salt involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound can modulate the activity of these enzymes, leading to enhanced collagen production and improved tissue repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gly-Pro-Hyp: The parent tripeptide from which Gly-pro-hydroxy-pro acetate salt is derived. It shares similar structural and functional properties.

Pro-Hyp-Gly: Another tripeptide with similar applications in collagen research and biomedical studies.

Hyp-Gly-Pro: A tripeptide with hydroxylated proline, used in studies related to collagen stability and function.

Uniqueness

This compound is unique due to its specific combination of glycine, proline, and hydroxyproline residues, which confer distinct structural and functional properties. Its acetate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biologische Aktivität

Gly-Pro-Hydroxy-Pro Acetate Salt (GPHPA) is a compound derived from the amino acids glycine, proline, and hydroxyproline. It has garnered attention in various fields, particularly in biochemistry and medicine, due to its potential biological activities. This article delves into the biological activity of GPHPA, supported by research findings, case studies, and data tables.

GPHPA is characterized by its ability to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound enhances collagen production, which is crucial for tissue repair and regeneration. Its mechanism of action primarily involves the modulation of enzymatic activities associated with collagen metabolism.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃O₇ |

| Molecular Weight | 329.35 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

Collagen Synthesis

Research indicates that GPHPA significantly promotes collagen synthesis in fibroblasts. In a study conducted on human dermal fibroblasts, GPHPA treatment resulted in a marked increase in collagen type I expression, suggesting its potential role in wound healing and skin regeneration .

Anti-inflammatory Effects

GPHPA has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests that GPHPA could be beneficial in managing inflammatory conditions .

Case Study: Wound Healing

A clinical trial involving patients with chronic wounds showed that topical application of GPHPA significantly enhanced healing rates compared to a control group. The study reported a 40% reduction in wound size over four weeks, highlighting its efficacy as a therapeutic agent for enhancing tissue repair.

Research Applications

GPHPA is utilized in various scientific research applications:

- Peptide Synthesis : It serves as a building block for synthesizing more complex peptides and proteins.

- Biomedical Materials : Used in developing collagen-based products for cosmetic and medical applications.

- Nutritional Supplements : Investigated for its potential benefits in dietary formulations aimed at improving skin health and joint function .

Table 2: Comparative Biological Activities of Related Compounds

| Compound | Collagen Synthesis Effect | Anti-inflammatory Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | High | Moderate | Not significant |

| Hydroxyproline | Moderate | Low | Not applicable |

| Proline | Low | Moderate | High |

Eigenschaften

IUPAC Name |

acetic acid;(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7?,8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGXPQAQHTCOM-AYVRSBHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2CC(C[C@H]2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.